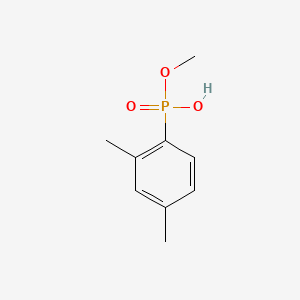

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester is an organic compound that belongs to the class of phosphonic acid esters. This compound is characterized by the presence of a phosphonic acid group attached to a 2,4-dimethylphenyl ring and a methyl ester group. It is used in various chemical reactions and has applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester typically involves the reaction of 2,4-dimethylphenol with phosphorus trichloride, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

-

Reaction of 2,4-dimethylphenol with phosphorus trichloride: : [ \text{2,4-Dimethylphenol} + \text{PCl}_3 \rightarrow \text{(2,4-Dimethyl-phenyl)-phosphonic dichloride} + \text{HCl} ]

-

Esterification with methanol: : [ \text{(2,4-Dimethyl-phenyl)-phosphonic dichloride} + \text{CH}_3\text{OH} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: (2,4-Dimethyl-phenyl)-phosphonic acid.

Substitution: Various substituted phosphonic acid esters.

Aplicaciones Científicas De Investigación

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2,4-Dimethyl-phenyl)-phosphonic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The phosphonic acid group can mimic phosphate groups in biological systems, leading to competitive inhibition of enzymes that utilize phosphate substrates.

Comparación Con Compuestos Similares

Similar Compounds

Methyl phenylacetate: An organic compound with a similar ester functional group but different aromatic ring substitution.

2,4-Dimethylaniline: A compound with a similar aromatic ring substitution but different functional groups.

Uniqueness

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester is unique due to the presence of both the phosphonic acid and methyl ester groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

(2,4-Dimethyl-phenyl)-phosphonic acid methyl ester, also known by its CAS number 1198089-62-1, is a phosphonic acid derivative that has garnered interest due to its potential biological activities. This compound features both a phosphonic acid group and a methyl ester, which contribute to its unique chemical reactivity and biological interactions. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular weight of this compound is approximately 200.174 g/mol. It can be synthesized through the reaction of 2,4-dimethylphenol with phosphorus trichloride followed by esterification with methanol. The reaction conditions typically involve a base such as triethylamine to neutralize hydrochloric acid produced during the synthesis.

The biological activity of this compound is largely attributed to its ability to mimic phosphate groups in biological systems. This mimicry allows it to interact with various enzymes and receptors, potentially acting as an inhibitor or activator of biochemical pathways. The phosphonic acid moiety can participate in competitive inhibition of enzymes that utilize phosphate substrates, influencing metabolic processes .

Antimicrobial Properties

Research indicates that phosphonic acids have significant antimicrobial properties. For instance, studies have shown that certain phosphonic acid derivatives exhibit activity against various bacterial strains. The specific activity of this compound in this context remains under investigation but aligns with the general trend observed in similar compounds .

Enzyme Interaction Studies

In vitro studies have explored the interaction of this compound with enzymes involved in metabolic pathways. These studies suggest that the compound may inhibit specific enzymes through competitive inhibition mechanisms. For example, phosphonate derivatives are known to inhibit amino acid racemases and other key metabolic enzymes .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the potential of phosphonic acids as antibacterial agents. While specific data on this compound were not detailed, the findings suggest a promising avenue for further exploration in drug development against resistant bacterial strains .

- Pharmacological Applications : Investigations into the pharmacological applications of phosphonic acids indicate their use as pro-drugs or active pharmaceutical ingredients in treating various conditions such as osteoporosis and infections. The unique structure of this compound may enhance its efficacy in these roles .

- Toxicological Assessments : Toxicological studies on related compounds have shown varying degrees of toxicity depending on the route of exposure and dosage. For example, acute oral LD50 values for similar phosphonates indicate moderate toxicity levels, suggesting that safety assessments are crucial for therapeutic applications .

Comparative Analysis

A comparison with other similar compounds reveals that this compound possesses unique characteristics due to its specific aromatic substitutions and functional groups:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both phosphonic acid and methyl ester groups | Potential enzyme inhibitor |

| Methyl phenylacetate | Simple ester without phosphonate functionality | Limited biological activity |

| 2,4-Dimethylaniline | Amino compound without phosphonate structure | Different mechanism of action |

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)-methoxyphosphinic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O3P/c1-7-4-5-9(8(2)6-7)13(10,11)12-3/h4-6H,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMSORIHWXLZNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)P(=O)(O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717891 |

Source

|

| Record name | Methyl hydrogen (2,4-dimethylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198089-62-1 |

Source

|

| Record name | Methyl hydrogen (2,4-dimethylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.